molecular formula C7H6F3IN2 B14840124 [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine

[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine

Cat. No.: B14840124
M. Wt: 302.04 g/mol
InChI Key: RNHIJFFOGSJDLA-UHFFFAOYSA-N
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Description

[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine: is a chemical compound that features a pyridine ring substituted with iodine and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to form carbon-carbon bonds between the pyridine ring and the trifluoromethyl group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action for [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine is not well-documented. the presence of the trifluoromethyl group can significantly influence the compound’s reactivity and interactions with biological targets. The iodine atom can also participate in various chemical reactions, potentially altering the compound’s activity.

Comparison with Similar Compounds

Uniqueness: The presence of both iodine and trifluoromethyl groups in [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine makes it unique compared to other pyridine derivatives

Properties

Molecular Formula

C7H6F3IN2

Molecular Weight

302.04 g/mol

IUPAC Name

[2-iodo-6-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H6F3IN2/c8-7(9,10)5-1-4(3-12)2-6(11)13-5/h1-2H,3,12H2

InChI Key

RNHIJFFOGSJDLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)I)CN

Origin of Product

United States

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